1-(2-Methoxyphenoxy)propan-2-one chemical properties and structure
1-(2-Methoxyphenoxy)propan-2-one chemical properties and structure
An In-Depth Technical Guide to 1-(2-Methoxyphenoxy)propan-2-one
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(2-methoxyphenoxy)propan-2-one (CAS No. 6437-46-3), a guaiacol derivative with significant potential as a chemical intermediate and research tool. This document delineates its core chemical and physical properties, molecular structure, and spectral characteristics. A detailed, field-proven protocol for its synthesis via the Williamson ether synthesis is presented, emphasizing the causal factors behind procedural choices to ensure reproducibility and safety. Furthermore, the guide explores the compound's chemical reactivity, particularly the interplay between its α-phenoxy, ketone, and methoxy functional groups. Finally, its current applications in lignin research and its prospective utility in drug discovery and specialized organic synthesis are discussed, grounded in the broader context of guaiacol chemistry. This guide is intended for researchers, chemists, and professionals in drug development seeking a thorough, practical understanding of this versatile molecule.
Introduction and Strategic Overview
1-(2-Methoxyphenoxy)propan-2-one, also known as acetonyl guaiacol ether, is an aromatic ketone that merges the structural features of guaiacol (2-methoxyphenol) with an acetonyl moiety. Guaiacol and its derivatives are of immense interest, serving as fundamental building blocks in the synthesis of pharmaceuticals, fragrances, and other high-value chemicals.[1] The title compound is noted as a useful reagent in the study of photochemical strategies for lignin degradation at room temperature, highlighting its relevance in biomass conversion and green chemistry.[2] Its structure, featuring an α-aryloxy ketone, imparts unique reactivity that makes it a valuable intermediate for further chemical transformations. This guide synthesizes available data to provide a holistic and actionable resource for laboratory professionals.
Molecular Structure and Physicochemical Properties
The structural integrity of a molecule is the foundation of its chemical behavior. 1-(2-Methoxyphenoxy)propan-2-one is characterized by a guaiacol core linked via an ether bond to a propanone unit at the C1 position.
Figure 1: Chemical structure of 1-(2-Methoxyphenoxy)propan-2-one.
Physicochemical Data Summary
The following table summarizes the key identifiers and properties of the compound. Experimental data for properties such as boiling and melting points are not widely published; therefore, computed values are provided where available for guidance.
| Property | Value | Source |
| IUPAC Name | 1-(2-methoxyphenoxy)propan-2-one | [3] |
| CAS Number | 6437-46-3 | [2][3] |
| Molecular Formula | C₁₀H₁₂O₃ | [3] |
| Molecular Weight | 180.20 g/mol | [3] |
| Canonical SMILES | CC(=O)COC1=CC=CC=C1OC | [3] |
| InChIKey | GBBBWTDKOLEAOC-UHFFFAOYSA-N | [3] |
| Appearance | Not specified (typically a liquid or low-melting solid) | N/A |
| Kovats Retention Index | 1541.1 (Semi-standard non-polar column) | [3] |
| XLogP3 | 1.1 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
Synthesis Protocol: Williamson Ether Synthesis
The most direct and reliable method for preparing 1-(2-methoxyphenoxy)propan-2-one is the Williamson ether synthesis. This venerable Sₙ2 reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[4][5] The protocol below details the synthesis from guaiacol and chloroacetone.
Causality and Experimental Design
The reaction proceeds in two conceptual stages:
-
Deprotonation: Guaiacol, a weak acid, is treated with a strong base to form the sodium guaiacolate salt. This deprotonation is critical as the resulting phenoxide is a much stronger nucleophile than the neutral phenol, a necessary condition for an efficient Sₙ2 reaction.[5]
-
Nucleophilic Substitution: The guaiacolate anion attacks the electrophilic carbon of chloroacetone, displacing the chloride leaving group to form the ether linkage.[4] Chloroacetone is chosen as the electrophile because it is a primary halide, which minimizes the competing E2 elimination reaction that can be problematic with more sterically hindered halides.[6]
Figure 2: Workflow for the Williamson ether synthesis of the target compound.
Detailed Step-by-Step Methodology
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Chloroacetone is a lachrymator and is toxic.
-
Reagent Preparation:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add guaiacol (12.4 g, 0.1 mol) and acetone (100 mL).
-
Add finely powdered anhydrous potassium carbonate (20.7 g, 0.15 mol). Rationale: Potassium carbonate is a suitable base for deprotonating the phenol and is easily removed by filtration after the reaction.
-
-
Phenoxide Formation:
-
Stir the mixture and heat to a gentle reflux using a heating mantle. Maintain reflux for 30 minutes to ensure complete formation of the potassium guaiacolate salt.
-
-
Nucleophilic Substitution Reaction:
-
While maintaining reflux, add chloroacetone (9.25 g, 0.1 mol) dropwise to the reaction mixture over 20-30 minutes using an addition funnel. Rationale: Dropwise addition helps to control any potential exotherm and maintain a steady reaction rate.
-
After the addition is complete, continue to reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).
-
-
Work-up and Isolation:
-
Once the reaction is complete (disappearance of guaiacol spot on TLC), allow the mixture to cool to room temperature.
-
Filter the mixture through a Büchner funnel to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with a small amount of acetone (2 x 20 mL).
-
Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel.
-
For chromatography: Use a gradient elution system, starting with 9:1 hexanes:ethyl acetate and gradually increasing the polarity to isolate the pure product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 1-(2-methoxyphenoxy)propan-2-one as an oil or low-melting solid.
-
Spectral Data and Characterization
| Technique | Feature | **Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) ** | Rationale |
| ¹H NMR | Aromatic Protons (Ar-H ) | 6.8 - 7.2 ppm (multiplet, 4H) | Protons on the substituted benzene ring.[7] |
| Methylene Protons (-O-CH₂ -C=O) | ~4.6 ppm (singlet, 2H) | Protons adjacent to both an ether oxygen and a carbonyl group are deshielded. | |
| Methoxy Protons (Ar-OCH₃ ) | ~3.8 ppm (singlet, 3H) | Typical shift for an aromatic methoxy group.[7] | |
| Methyl Protons (-C(=O)-CH₃ ) | ~2.2 ppm (singlet, 3H) | Protons on a methyl group adjacent to a carbonyl. | |
| ¹³C NMR | Carbonyl Carbon (C =O) | ~205 ppm | Characteristic of a ketone carbonyl carbon.[8] |
| Aromatic Carbons (C -O, C -H) | 110 - 160 ppm | Six distinct signals for the aromatic carbons. The carbon bearing the methoxy group is typically around 56 ppm.[9] | |
| Methylene Carbon (-O-CH₂ -C=O) | ~75 ppm | Carbon atom situated between two electron-withdrawing groups (ether and carbonyl). | |
| Methoxy Carbon (Ar-OCH₃ ) | ~56 ppm | Typical shift for an aromatic methoxy carbon.[9] | |
| Methyl Carbon (-C(=O)-CH₃ ) | ~27 ppm | Aliphatic carbon of the acetyl group. | |
| FT-IR | C=O Stretch (Ketone) | 1715 - 1730 cm⁻¹ | Strong, sharp absorption characteristic of an aliphatic ketone. |
| C-O-C Stretch (Aryl Ether) | 1230 - 1270 cm⁻¹ (asymmetric) & 1020-1075 cm⁻¹ (symmetric) | Characteristic stretches for the aryl-alkyl ether linkage.[10] | |
| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | Absorption for C-H bonds on the benzene ring.[11] | |
| C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ | Absorptions for the methyl and methylene C-H bonds.[11] | |
| C=C Stretch (Aromatic) | 1500 - 1600 cm⁻¹ | Multiple bands characteristic of the aromatic ring. |
Chemical Reactivity and Mechanistic Insights
The reactivity of 1-(2-methoxyphenoxy)propan-2-one is governed by its three primary functional domains: the ketone carbonyl, the α-carbon, and the aromatic ring.
Reactivity at the Carbonyl Group
The carbonyl group is the primary site for nucleophilic attack. The presence of the electron-withdrawing α-phenoxy group enhances the electrophilicity of the carbonyl carbon compared to simple aliphatic ketones like acetone.[12] The oxygen atom of the phenoxy group exerts a strong negative inductive effect (-I), which pulls electron density away from the carbonyl, making it more susceptible to attack by nucleophiles. This makes the compound a valuable substrate for reactions such as Grignard additions, reductions (e.g., with NaBH₄ to form the corresponding alcohol, 1-(2-methoxyphenoxy)propan-2-ol), and the formation of imines and enamines.
Reactivity at the α-Methylene Group
The methylene protons (CH₂ ) situated between the ether oxygen and the carbonyl group are acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including:
-
Alkylation: Reaction with alkyl halides to introduce substituents at the α-position.
-
Aldol Condensation: Reaction with other aldehydes or ketones to form β-hydroxy ketones.
Reactions of the Aromatic Ring
The guaiacol ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy (-OCH₃) and ether (-OR) groups. These groups are ortho-, para-directing. Given that the para position to the methoxy group is occupied by the ether linkage, electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions) is expected to occur primarily at the positions ortho and para to the ether oxygen. Steric hindrance from the propanone side chain may influence the regioselectivity of these substitutions.
Applications and Future Directions
Established Applications
-
Lignin Chemistry: The compound is documented as a useful reagent in photochemical studies aimed at lignin degradation.[2] Lignin, a complex polymer rich in guaiacol-type structures, is a major component of biomass. Understanding its degradation pathways is crucial for developing biorefineries and producing value-added chemicals from renewable resources.
Potential Applications in Research and Development
-
Pharmaceutical Intermediate: Guaiacol derivatives are precursors to a vast array of pharmaceuticals.[1] For example, the related compound guaiacol glycidyl ether is a key intermediate in the synthesis of the antianginal drug ranolazine.[13] The unique functionality of 1-(2-methoxyphenoxy)propan-2-one makes it a promising scaffold for the synthesis of novel bioactive molecules. The guaiacol moiety itself is associated with antioxidant and anti-inflammatory properties, which could be imparted to its derivatives.[14]
-
Building Block in Organic Synthesis: As a bifunctional molecule (ketone and activated aromatic ring), it can be used in diversity-oriented synthesis to create libraries of complex molecules for screening in drug discovery programs.[15] Its enhanced reactivity makes it a superior building block for multicomponent reactions compared to simpler ketones.[12]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(2-methoxyphenoxy)propan-2-one presents the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
Handling Recommendations:
-
Always handle this chemical within a certified chemical fume hood.
-
Use chemical-resistant gloves (e.g., nitrile), a laboratory coat, and sealed safety goggles.
-
Avoid breathing vapors or dust. Ensure adequate ventilation.
-
In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.
Conclusion
1-(2-Methoxyphenoxy)propan-2-one is a strategically important chemical building block, bridging the gap between renewable biomass-derived feedstocks like guaiacol and high-value chemical synthesis. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an accessible and valuable tool for researchers. While its current applications are specialized, its potential as a versatile intermediate in pharmaceutical and materials science is significant. This guide provides the foundational knowledge and practical protocols necessary for scientists and developers to effectively utilize this compound in their research endeavors.
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